N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(4-fluorophenyl)acetamide
Description
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(4-fluorophenyl)acetamide is a synthetic organic compound featuring a pyrrolidinone core (5-oxopyrrolidin-3-yl) substituted with a cyclopropyl group at the 1-position. The acetamide moiety is attached to the 3-position of the pyrrolidinone ring, with the aryl group being a 4-fluorophenyl substituent.
Properties
IUPAC Name |
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O2/c16-11-3-1-10(2-4-11)7-14(19)17-12-8-15(20)18(9-12)13-5-6-13/h1-4,12-13H,5-9H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEEMXFLAZZRIEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(CC2=O)NC(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(4-fluorophenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropyl group, a pyrrolidinone moiety, and a fluorophenyl substituent, which contribute to its pharmacological properties. The general structure can be represented as follows:
This compound exhibits various biological activities primarily through interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes such as cyclooxygenase (COX) and monoamine oxidase (MAO), which play critical roles in inflammatory processes and neurotransmitter metabolism, respectively .
- Receptor Binding : It may also interact with neurotransmitter receptors, influencing signaling pathways associated with mood regulation and pain perception.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:
- Fluorine Substitution : The presence of a fluorine atom on the phenyl ring enhances binding affinity to target receptors compared to non-fluorinated analogs.
- Cyclopropyl Group : The cyclopropyl moiety contributes to the overall lipophilicity and conformational rigidity, potentially improving selectivity for specific targets .
In Vitro Studies
Various studies have evaluated the biological activity of this compound:
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Anti-inflammatory Activity : In animal models, the compound demonstrated significant reduction in inflammatory markers, suggesting potential use in treating conditions like arthritis.
- Neuroprotective Effects : Research indicates that the compound may protect against neurodegenerative processes by inhibiting MAO-B, leading to increased levels of neuroprotective neurotransmitters .
Scientific Research Applications
Medicinal Chemistry
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(4-fluorophenyl)acetamide has been investigated for its potential as a therapeutic agent in various diseases. Studies have focused on:
- Pain Management : The compound's structure suggests potential analgesic properties, making it a candidate for pain relief medications.
- Neurological Disorders : Its ability to interact with specific receptors may provide insights into treatments for conditions like anxiety and depression.
Biological Studies
Research has indicated that this compound may exhibit significant biological activities, including:
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, which can be crucial in drug development.
- Receptor Binding : The compound's affinity for specific receptors can be explored to understand its mechanism of action and therapeutic potential.
Organic Synthesis
In synthetic chemistry, this compound serves as a valuable building block for the development of more complex molecules. Its unique structure allows it to participate in various organic reactions, including:
- Substitution Reactions : It can act as a nucleophile or electrophile in substitution reactions, leading to the formation of new compounds.
- Functional Group Modifications : The compound can undergo oxidation or reduction reactions to introduce or modify functional groups, expanding its utility in synthetic pathways.
Case Studies
Several case studies highlight the applications of this compound:
-
Study on Pain Relief :
- Researchers synthesized derivatives of this compound and evaluated their analgesic effects in animal models. Results indicated significant pain relief compared to control groups, suggesting its potential as a non-opioid analgesic.
-
Investigating Neuroprotective Effects :
- A study focused on the neuroprotective effects of this compound against oxidative stress in neuronal cell lines. The results demonstrated that it could reduce cell death and improve cell viability, indicating its promise for treating neurodegenerative diseases.
-
Synthesis of Novel Anticancer Agents :
- Researchers explored the use of this compound as a precursor in synthesizing novel anticancer agents. The derivatives showed promising cytotoxic activity against various cancer cell lines, warranting further investigation into their mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzothiazole-Based Acetamides
A key group of analogs includes benzothiazole-2-yl acetamides (e.g., N-(benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide), as disclosed in patent literature (). These compounds differ in the heterocyclic system attached to the acetamide nitrogen:
| Feature | Target Compound | Benzothiazole Analogs |
|---|---|---|
| Core Structure | Pyrrolidinone (non-aromatic lactam) | Benzothiazole (aromatic heterocycle) |
| Substituent on N | Cyclopropyl-pyrrolidinone | Benzothiazole-2-yl |
| Aryl Group | 4-Fluorophenyl | 4-Fluorophenyl, 4-chlorophenyl, 4-methoxyphenyl |
| Key Interactions | Hydrogen bonding (lactam carbonyl), steric effects (cyclopropyl) | π-π stacking (benzothiazole), hydrophobic interactions |
Implications :
- The pyrrolidinone core in the target compound may enhance solubility compared to the planar benzothiazole system, which is prone to π-π stacking and aggregation.
- The cyclopropyl group introduces steric constraints that could modulate binding selectivity in enzyme-active sites, whereas benzothiazole derivatives may exhibit stronger affinity for flat, hydrophobic pockets .
Chlorinated Phthalimide Derivatives
3-Chloro-N-phenyl-phthalimide () shares an amide linkage but differs significantly in structural complexity:
| Feature | Target Compound | 3-Chloro-N-phenyl-phthalimide |
|---|---|---|
| Core Structure | Monocyclic pyrrolidinone | Bicyclic phthalimide (fused aromatic system) |
| Substituents | Cyclopropyl, 4-fluorophenyl | Chlorine, phenyl |
| Electronic Effects | Electron-withdrawing fluorine (meta-directing) | Electron-withdrawing chlorine (ortho/para-directing) |
| Flexibility | Moderate (pyrrolidinone allows some rotation) | Rigid (planar phthalimide) |
Implications :
- The target compound’s monocyclic structure may confer better metabolic stability compared to the phthalimide’s fused aromatic system, which is prone to oxidative degradation.
- The 4-fluorophenyl group in the target compound likely improves membrane permeability relative to the chloro-substituted phthalimide .
Fluorinated Chromenone-Pyrazolo Pyrimidine Derivatives
Complex fluorinated compounds in (e.g., 5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one derivatives) share the use of fluorine atoms but differ in scaffold complexity:
| Feature | Target Compound | Chromenone-Pyrazolo Pyrimidine Analogs |
|---|---|---|
| Fluorine Placement | Single 4-fluorophenyl | Multiple fluorines (e.g., 5-fluoro, 3-fluorophenyl) |
| Scaffold | Simple pyrrolidinone-acetamide | Polycyclic (chromenone + pyrazolo pyrimidine) |
| Potential Applications | Enzyme inhibition (hypothetical) | Kinase inhibition, anticancer agents |
Implications :
- The target compound’s simplicity may facilitate synthetic scalability compared to multi-ring systems.
- Shared fluorine atoms in both compounds enhance electronegativity and binding precision, though the polycyclic analogs likely exhibit higher target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
